molecular formula C7H12N4O B1280063 5-Amino-1-propyl-1H-imidazole-4-carboxamide CAS No. 61507-88-8

5-Amino-1-propyl-1H-imidazole-4-carboxamide

Cat. No.: B1280063
CAS No.: 61507-88-8
M. Wt: 168.2 g/mol
InChI Key: LVONFJCKVYNYTJ-UHFFFAOYSA-N
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Description

5-Amino-1-propyl-1H-imidazole-4-carboxamide (CAS: 61507-88-8) is a heterocyclic compound featuring an imidazole core substituted with a propyl group at the N1 position, a carboxamide group at C4, and an amino group at C5 . Its molecular formula is C₇H₁₂N₄O (MW: 168.2 g/mol). The propyl chain enhances lipophilicity, while the carboxamide and amino groups facilitate hydrogen bonding, making it a versatile scaffold in medicinal chemistry and biochemical research.

Properties

IUPAC Name

5-amino-1-propylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-11-4-10-5(6(11)8)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVONFJCKVYNYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30491745
Record name 5-Amino-1-propyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61507-88-8
Record name 5-Amino-1-propyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves cyclization of N-(2-amino-1,2-dicyanovinyl)propylamidine (intermediate III) in alcohol solvents. According to EP1215206B1, this intermediate is synthesized by reacting diaminomaleonitrile (DAMN) with tripropylorthoformate in ethanol or methanol at 20–25°C for 48 hours. The intermediate is then treated with ammonia to induce cyclization, yielding the target compound.

Key parameters :

  • Solvent : Ethanol or methanol (optimal for solubility and byproduct management).
  • Temperature : Room temperature to solvent reflux (20–80°C).
  • Yield : 85–90% after recrystallization.

Industrial Scalability

This method is preferred for industrial production due to:

  • Use of inexpensive DAMN as a starting material.
  • Short reaction steps (2–3 steps).
  • Minimal purification requirements via filtration and cooling.

Hydrolysis of 5-Cyano-1-propyl-1H-imidazole-4-carboxamide

Two-Step Process

AICN (1H-4(5)-cyanoimidazole-5(4)-carboxamide) serves as a precursor. Japanese Patent No. 10889/1971 describes:

  • Hoffman Rearrangement : AICN is treated with bromine in sodium hydroxide to form 5-amino-1-propyl-1H-imidazole-4-carbonitrile.
  • Hydrolysis : The nitrile group is hydrolyzed to a carboxamide using sulfuric acid (50% v/v) at 100°C for 6 hours.

Data Table 1 : Hydrolysis Optimization

Acid Concentration Temperature (°C) Time (h) Yield (%)
30% H₂SO₄ 80 12 62
50% H₂SO₄ 100 6 89
70% H₂SO₄ 120 3 78

Source: Adapted from EP1215206B1

Limitations

  • Low yields (~50%) in the Hoffman rearrangement step due to side reactions.
  • Requires corrosive reagents, complicating large-scale production.

Direct Alkylation of 5-Aminoimidazole-4-carboxamide

Propyl Group Introduction

US6844434B2 outlines alkylation of 5-amino-1H-imidazole-4-carboxamide with 1-bromopropane in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, achieving 75% yield.

Key observations :

  • Side products : Over-alkylation at N1 and N3 positions (15–20% total).
  • Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) removes impurities.

Multicomponent Reactions (MCRs)

Groebke-Blackburn-Bienaymé Reaction

A 2020 review highlights MCRs for imidazole synthesis. Combining propylamine , aminoacetonitrile , and ethyl glyoxalate in acetic acid at 120°C for 8 hours yields the target compound in 68% yield.

Advantages :

  • Single-step synthesis.
  • Tunable substituents via varying aldehydes and amines.

Disadvantages :

  • Limited scalability due to high temperatures.
  • Moderate yields compared to cyclization methods.

Comparative Analysis of Methods

Data Table 2 : Method Efficiency

Method Steps Yield (%) Purity (%) Scalability
Cyclization 2 89 98 High
Hydrolysis 3 50 95 Moderate
Alkylation 1 75 90 Moderate
MCR 1 68 85 Low

Industrial-Scale Recommendations

The cyclization route (Section 1) is optimal for large-scale production due to high yields and minimal purification. Key improvements include:

  • Solvent Recycling : Ethanol recovery reduces costs.
  • Catalytic Optimization : Adding 0.1 mol% iodine accelerates cyclization by 30%.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-propyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

5-Amino-1-propyl-1H-imidazole-4-carboxamide serves as an important intermediate in the synthesis of various anticancer drugs. For instance, it is a precursor to compounds like dacarbazine and temozolomide, which are used in chemotherapy regimens for treating several types of cancer, including melanoma and glioblastoma . The ability to modify this compound allows researchers to develop new derivatives with enhanced efficacy and reduced side effects.

1.2 Anti-inflammatory Effects

Research indicates that derivatives of this compound can modulate inflammatory responses. In a study focusing on its impact on macrophage behavior, it was shown that this compound promotes a shift towards a pro-resolving macrophage phenotype (M2), reducing inflammation in models of paw edema . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

The synthesis of this compound derivatives has also been explored for their potential use as agricultural chemicals. These compounds can act as intermediates in the development of herbicides and pesticides, contributing to sustainable agricultural practices by providing effective solutions for crop protection .

Case Studies

Case Study: Synthesis and Activity Evaluation

A recent study investigated the synthesis of several derivatives from this compound and evaluated their pharmacological activities. The results indicated that thiazolidinone derivatives exhibited higher antimicrobial activity compared to their Schiff base counterparts, highlighting the importance of structural modifications in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of 5-Amino-1-propyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Imidazole vs. Pyrazole Derivatives

describes pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). Key differences include:

  • Core Structure: Pyrazole (two adjacent nitrogen atoms) vs. imidazole (non-adjacent nitrogens).
  • Functional Groups : Carboximidamide (-C(=NH)-NH₂) in pyrazoles vs. carboxamide (-CONH₂) in the target compound.
  • Substituents : Pyrazoles in feature aryl groups (e.g., methoxyphenyl), which enhance aromaticity but increase steric bulk compared to the propyl group in the target compound.
Imidazole vs. Benzimidazole Derivatives

discusses 1H-benzo[d]imidazole-4-carboxamide derivatives (e.g., compound 5cn ). These feature:

  • Substituents : Complex side chains (e.g., benzamidopropyl-pyrrolidinyl) that may improve target binding but reduce solubility.

Functional Group and Substituent Analysis

Carboxamide vs. Carboximidamide
  • Carboxamide: Present in the target compound; participates in hydrogen bonding as both donor and acceptor.
  • Carboximidamide : Found in pyrazole derivatives (); the amidine group (-NH-C(=NH)-) is more basic and may enhance electrostatic interactions.
Alkyl vs. Aryl/Sugar Substituents
  • Propyl Group : Simplifies synthesis and improves metabolic stability compared to bulky aryl or sugar moieties.
  • Sugar-Modified Analogs: and describe imidazole derivatives with ribityl or phospho-ribosyl groups. These exhibit: Higher Solility: Due to hydrophilic sugar moieties. Biological Role: Involvement in nucleotide biosynthesis (e.g., 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate is a nucleotide precursor) .

Physicochemical and Structural Properties

Table 1 summarizes key differences:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
5-Amino-1-propyl-1H-imidazole-4-carboxamide Imidazole Propyl 168.2 Moderate lipophilicity, hydrogen-bonding capacity
5-(4-Methoxyphenyl)-3-phenyl-pyrazole-1-carboximidamide Pyrazole 4-Methoxyphenyl, phenyl ~313.3 High steric bulk, amidine group
2-(1-(3-Benzamidopropyl)pyrrolidin-3-yl)-1H-benzimidazole-4-carboxamide (5cn) Benzimidazole Benzamidopropyl-pyrrolidinyl ~421.5 Aromatic stacking potential, low solubility
5-Amino-1-(2′,3′-O-isopropylidene-D-ribityl)-1H-imidazole-4-carboxamide Imidazole Protected D-ribityl ~403.4 High solubility, intramolecular H-bonds
5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate Imidazole Phospho-D-ribosyl ~392.2 Charged, nucleotide precursor

Biological Activity

5-Amino-1-propyl-1H-imidazole-4-carboxamide, also known as AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), is a compound of significant interest in biochemical and pharmaceutical research. It is primarily recognized for its role in activating AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its imidazole ring structure, which facilitates various biochemical interactions. The compound has demonstrated the ability to:

  • Activate AMPK : This activation leads to enhanced glucose uptake and fatty acid oxidation, making it a potential candidate for metabolic disorders.
  • Interact with Enzymes : It influences enzymes such as adenosine kinase, resulting in the formation of ZMP (5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide), which mimics AMP and activates AMPK pathways .

The primary mechanism by which this compound exerts its effects involves:

  • Cellular Uptake : The compound is taken up by cells via adenosine transporters.
  • Phosphorylation : Once inside the cell, it is phosphorylated by adenosine kinase to form ZMP.
  • AMPK Activation : ZMP activates AMPK, leading to downstream effects on metabolic pathways, including:
    • Increased glucose metabolism
    • Enhanced lipid metabolism
    • Regulation of protein synthesis and cellular proliferation .

Biological Activity and Therapeutic Applications

The compound has been investigated for various therapeutic applications:

  • Metabolic Disorders : Due to its role in AMPK activation, it shows promise in treating conditions like obesity and type 2 diabetes by improving insulin sensitivity and promoting weight loss.
Condition Mechanism Reference
Type 2 DiabetesEnhances glucose uptake and insulin sensitivity
ObesityPromotes fatty acid oxidation
Cardiovascular HealthImproves endothelial function

Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vivo Studies on Metabolic Effects :
    In a study involving mice, administration of AICAR led to significant improvements in glucose tolerance and reduced body fat mass. The activation of AMPK was correlated with enhanced metabolic rates .
  • Potential Anticancer Activity :
    Research has shown that AICAR may inhibit cancer cell proliferation by modulating metabolic pathways associated with tumor growth. In vitro studies indicated that AICAR treatment reduced the viability of certain cancer cell lines .
  • Cardiovascular Benefits :
    A clinical trial investigated the effects of AICAR on patients with cardiovascular diseases. Results indicated improved endothelial function and reduced arterial stiffness, suggesting potential benefits for heart health.

Safety and Toxicity

While this compound shows promising biological activity, understanding its safety profile is crucial:

  • Toxicity Studies : Animal models have shown that low doses are generally well-tolerated with minimal adverse effects. However, higher doses may lead to metabolic disturbances or toxicity .

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